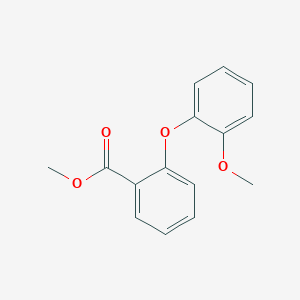

甲基2-(2-甲氧基苯氧基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-(2-methoxyphenoxy)benzoate”, also known as benzocaine methyl 2-(2-methoxyphenoxy) benzoate, is a local anesthetic commonly used in medical, dental, and pharmaceutical applications. It is an ester with the chemical formula C15H14O4 .

Synthesis Analysis

Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In a study, the solid acids of zirconium metal solids fixed with various substances were studied. It was determined that zirconium metal catalysts with fixed Ti had the best activity .Molecular Structure Analysis

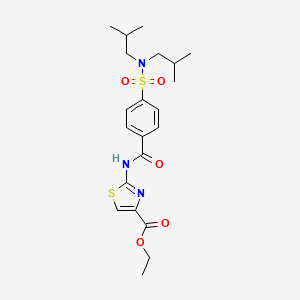

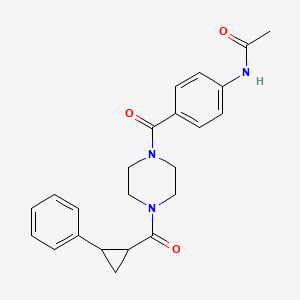

The molecular structure of “Methyl 2-(2-methoxyphenoxy)benzoate” consists of 15 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 258.27 .Chemical Reactions Analysis

Methyl benzoate is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .Physical and Chemical Properties Analysis

“Methyl 2-(2-methoxyphenoxy)benzoate” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a molecular weight of 258.27 .科学研究应用

生物活性成分和抑制活性

结构与2-(2-甲氧苯氧基)苯甲酸甲酯相似的2-[丙酰胺-2'-甲氧羰基]苯甲酸甲酯在Jolyna laminarioides中被发现。它显示出胰凝乳蛋白酶抑制活性,并对抗大肠杆菌和志贺菌属细菌表现出抗菌特性(Atta-ur-rahman et al., 1997)。

光物理性质

另一种类似物2-羟基-4-(5-甲氧噻吩-2-基)苯甲酸甲酯在各种溶剂中表现出独特的发光特性。甲氧基增强了二氯甲烷中的深蓝色发光的量子产率(Soyeon Kim et al., 2021)。

催化还原研究

对相关的酯类苯甲酸甲酯的研究提供了催化还原过程的见解。该研究集中于Y2O3催化剂上苯甲酸甲酯的还原,揭示了苯甲酸和苯甲酸酯还原途径的见解(S. T. King & E. J. Strojny, 1982)。

单线态分子氧产生

水杨酸甲酯和相关的化合物(如2-甲氧基苯甲酸甲酯)因其产生和猝灭单线态分子氧的能力而受到研究。这项研究对于理解光稳定和材料降解过程具有重要意义(A. Soltermann et al., 1995)。

合成化学应用

双联苯合成中的关键中间体4-(5-甲酰-2-甲氧基苯氧基)苯甲酸甲酯通过缩合反应成功合成。本研究强调了各种催化剂和反应条件在合成工艺中的重要性(Lou Hong-xiang, 2012)。

聚合抑制剂

3-((6-甲氧基-1,4-二氢苯并[1,2-c]吡唑-3-基)氨基)苯甲酸甲酯已被确定为一种微管蛋白聚合抑制剂,对人类癌细胞表现出有希望的抗增殖活性(Hidemitsu Minegishi et al., 2015)。

作用机制

安全和危害

属性

IUPAC Name |

methyl 2-(2-methoxyphenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-13-9-5-6-10-14(13)19-12-8-4-3-7-11(12)15(16)18-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEDDIVYQYRCGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2847205.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2847206.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847211.png)

![Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2847213.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2847216.png)

![7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2847225.png)